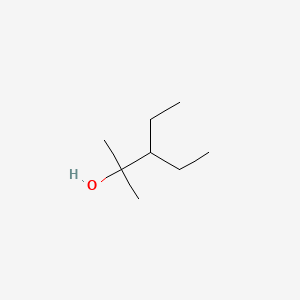

3-Ethyl-2-methyl-2-pentanol

Description

Structure

3D Structure

Properties

CAS No. |

19780-63-3 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3-ethyl-2-methylpentan-2-ol |

InChI |

InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 |

InChI Key |

FRUMTAZIGSJVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 2 Methyl 2 Pentanol and Its Stereoisomers

Regioselective Synthesis of 3-Ethyl-2-methyl-2-pentanol

Regioselective synthesis is concerned with controlling the region of a molecule where a chemical transformation occurs. For a molecule like 3-ethyl-2-methyl-2-pentanol, this involves ensuring that the hydroxyl group is located at the C2 position and that the correct alkyl groups are bonded to the carbon backbone.

Carbonyl Addition Reactions for 3-Ethyl-2-methyl-2-pentanol (e.g., Grignard Pathways)

The addition of organometallic reagents to carbonyl compounds is a cornerstone for the formation of alcohols. The Grignard reaction, which utilizes an organomagnesium halide, is a classic and versatile method for creating carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. adichemistry.commasterorganicchemistry.com The general principle involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of a ketone or aldehyde. adichemistry.com

To synthesize 3-ethyl-2-methyl-2-pentanol, there are a few logical Grignard pathways. The most direct route involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 3-ethyl-2-pentanone. vaia.comaskfilo.com In this reaction, the nucleophilic methyl group from the Grignard reagent adds to the carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. tardigrade.in

Alternative Grignard strategies could also be envisioned, such as reacting 2-butanone (B6335102) with a sec-butylmagnesium halide or diethyl ketone with an isopropyl Grignard reagent. chegg.comchegg.com However, the selection of reactants is often guided by the availability of starting materials and potential side reactions, such as enolization, which can be more prevalent with sterically hindered ketones. adichemistry.com

Interactive Data Table: Grignard Pathways to 3-Ethyl-2-methyl-2-pentanol

| Ketone Precursor | Grignard Reagent | Product | Reference |

| 3-Ethyl-2-pentanone | Methylmagnesium bromide | 3-Ethyl-2-methyl-2-pentanol | vaia.com, askfilo.com |

| Diethyl ketone | Isopropylmagnesium bromide | 3-Ethyl-2-methyl-2-pentanol | chegg.com |

| 2-Butanone | sec-Butylmagnesium chloride | 3-Ethyl-2-methyl-2-pentanol | chegg.com, sigmaaldrich.com |

Reduction of Ketones or Aldehydes Precursors to 3-Ethyl-2-methyl-2-pentanol

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis, typically employed to produce alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) convert ketones to secondary alcohols and aldehydes to primary alcohols. brainly.comvaia.com

It is important to note that the direct synthesis of the tertiary alcohol 3-ethyl-2-methyl-2-pentanol cannot be achieved by the simple reduction of a ketone or aldehyde precursor. For instance, the reduction of 3-ethyl-2-pentanone using a reducing agent like NaBH₄ would yield the corresponding secondary alcohol, 3-ethyl-2-pentanol, where the carbonyl oxygen is converted to a hydroxyl group without the addition of a new alkyl group. brainly.comchegg.com

Therefore, while the synthesis of the precursor ketone (3-ethyl-2-pentanone) might involve reduction steps in its own synthetic sequence, the reduction of this ketone is not a viable direct pathway to the target tertiary alcohol.

Hydration of Alkenes Leading to 3-Ethyl-2-methyl-2-pentanol

The addition of water across a carbon-carbon double bond, known as hydration, is a primary method for preparing alcohols from alkenes. The regioselectivity of this reaction is crucial for synthesizing a specific alcohol isomer.

To produce 3-ethyl-2-methyl-2-pentanol, the alkene precursor must possess the correct carbon skeleton. Suitable precursors would be 3-ethyl-2-methyl-2-pentene (B10489) or 3-ethyl-2-methyl-1-pentene (B12184) .

There are three main methods for alkene hydration:

Acid-Catalyzed Hydration : This method involves treating the alkene with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgyoutube.com The reaction proceeds through a carbocation intermediate. According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the double bond. libretexts.org For both potential alkene precursors, the C2 carbon is the most substituted, and thus acid-catalyzed hydration would be expected to yield the desired 3-ethyl-2-methyl-2-pentanol. chegg.com

Oxymercuration-Demercuration : This two-step process also follows Markovnikov's regioselectivity but avoids the carbocation rearrangements that can sometimes occur in acid-catalyzed hydration. chemistrysteps.commasterorganicchemistry.comlibretexts.org The alkene is first treated with mercury(II) acetate (B1210297) in water, followed by reduction with sodium borohydride. masterorganicchemistry.com This method would also convert 3-ethyl-2-methyl-2-pentene or its isomer to 3-ethyl-2-methyl-2-pentanol. doubtnut.com

Hydroboration-Oxidation : In contrast to the previous two methods, hydroboration-oxidation results in anti-Markovnikov addition. masterorganicchemistry.comwikipedia.org The reaction involves the addition of borane (B79455) (BH₃) to the alkene, followed by oxidation with hydrogen peroxide and a base. masterorganicchemistry.com The hydroxyl group is placed on the less substituted carbon of the double bond. Therefore, this method would not be suitable for the synthesis of 3-ethyl-2-methyl-2-pentanol from the logical alkene precursors. For example, hydroboration-oxidation of 3-ethyl-2-methyl-1-pentene would yield 3-ethyl-2-methyl-1-pentanol.

Interactive Data Table: Hydration Methods for Alkene Precursors

| Alkene Precursor | Method | Regioselectivity | Product | Reference |

| 3-Ethyl-2-methyl-2-pentene | Acid-Catalyzed Hydration | Markovnikov | 3-Ethyl-2-methyl-2-pentanol | chegg.com, libretexts.org |

| 3-Ethyl-2-methyl-1-pentene | Acid-Catalyzed Hydration | Markovnikov | 3-Ethyl-2-methyl-2-pentanol | libretexts.org |

| 3-Ethyl-2-methyl-2-pentene | Oxymercuration-Demercuration | Markovnikov | 3-Ethyl-2-methyl-2-pentanol | masterorganicchemistry.com, doubtnut.com |

| 3-Ethyl-2-methyl-1-pentene | Hydroboration-Oxidation | Anti-Markovnikov | 3-Ethyl-2-methyl-1-pentanol | masterorganicchemistry.com, wikipedia.org |

Stereoselective Synthesis of 3-Ethyl-2-methyl-2-pentanol Enantiomers

The 3-ethyl-2-methyl-2-pentanol molecule contains a chiral center at the C3 carbon, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer, a process known as asymmetric or stereoselective synthesis, is of great importance, particularly in the pharmaceutical and fine chemical industries.

Enantioselective Approaches to Chiral Tertiary Alcohols for 3-Ethyl-2-methyl-2-pentanol

The creation of chiral tertiary alcohols in an enantiomerically pure form is a significant challenge in organic synthesis. nih.gov The most direct approach involves the asymmetric addition of a nucleophile to a prochiral ketone. psu.edulibretexts.org In the context of 3-ethyl-2-methyl-2-pentanol synthesis, this would involve the addition of a methyl group to 3-ethyl-2-pentanone.

If the starting ketone is already chiral, as in the case of using (S)-3-methyl-2-pentanone, the addition of an achiral Grignard reagent like methylmagnesium bromide can lead to a diastereomeric mixture of products. vaia.comaskfilo.com The existing stereocenter can influence the direction of the nucleophilic attack, a phenomenon known as substrate-controlled stereoselectivity. According to Cram's rule, the nucleophile preferentially attacks from the less sterically hindered face of the carbonyl group, leading to one diastereomer in excess. adichemistry.com

Application of Chiral Catalysts in 3-Ethyl-2-methyl-2-pentanol Synthesis

A more versatile strategy for enantioselective synthesis involves the use of a chiral catalyst. psu.edubohrium.com These catalysts create a chiral environment around the reacting molecules, directing the incoming nucleophile to one face of the prochiral ketone over the other. This reagent-controlled approach can produce a single enantiomer of the tertiary alcohol with high enantiomeric excess.

Numerous catalytic systems have been developed for the enantioselective addition of nucleophiles to ketones. psu.edu These often involve a metal center, such as copper, zinc, or aluminum, coordinated to a chiral ligand. nih.govnih.gov For the synthesis of 3-ethyl-2-methyl-2-pentanol, one could employ a chiral ligand in conjunction with a methylating agent (like a methyl Grignard or dimethylzinc) and 3-ethyl-2-pentanone. The specific choice of metal and ligand is crucial for achieving high reactivity and selectivity. psu.edunih.gov For example, chiral macrocyclic catalysts have shown high efficiency in the enantioselective addition of lithium acetylides to ketones, a principle that can be extended to other nucleophiles. nih.gov

Resolution Techniques for 3-Ethyl-2-methyl-2-pentanol Stereoisomers

The separation of enantiomers from a racemic mixture, known as resolution, is a critical step in obtaining stereochemically pure compounds. For tertiary alcohols such as 3-ethyl-2-methyl-2-pentanol, this process is particularly challenging due to their steric bulk and reduced reactivity. rsc.orgscielo.br While specific literature on the resolution of 3-ethyl-2-methyl-2-pentanol is limited, established methods for analogous tertiary alcohols, primarily enzymatic and chromatographic techniques, are applicable.

Enzymatic Kinetic Resolution

Kinetic resolution (KR) is a widely used method that relies on the differential reaction rates of enantiomers with a chiral catalyst, often an enzyme. jocpr.com In this process, one enantiomer is selectively transformed into a new product, allowing for the separation of the unreacted enantiomer. Lipases are the most commonly employed enzymes for the resolution of alcohols due to their broad substrate specificity and high enantioselectivity. jocpr.comalmacgroup.com

For tertiary alcohols, enzymatic kinetic resolution is often more difficult than for primary or secondary alcohols. jocpr.com However, certain lipases have shown efficacy. Lipase A from Candida antarctica (CAL-A) has been successfully used for the enantioselective transesterification of racemic tertiary benzyl (B1604629) bicyclic alcohols, achieving high conversions and excellent enantiomeric excess. scielo.br The process involves the acylation of the alcohol, where one enantiomer reacts preferentially to form an ester. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over standard KR, offering a theoretical yield of 100% for a single enantiomer. In DKR, the unreacted enantiomer is continuously racemized in situ, making the entire racemic mixture available for conversion into the desired enantiomer. rsc.org This has been demonstrated for tertiary alcohols by combining lipase-catalyzed kinetic resolution with a racemization catalyst, such as a Brønsted acid or an oxovanadium complex, in a biphasic system to prevent catalyst incompatibility. rsc.orgnih.govjst.go.jp

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols Note: This table presents data for analogous tertiary alcohols to illustrate the principle, as specific data for 3-ethyl-2-methyl-2-pentanol is not readily available in the cited literature.

| Racemic Alcohol Substrate | Biocatalyst | Acyl Donor | Product | Enantiomeric Excess (ee) | Conversion | Reference |

| 1-Methyl-2,3-dihydro-1H-inden-1-ol | Lipase A from Candida antarctica (CAL-A) | Isobutenyl acetate | (R)-ester | 99% | 45% | scielo.br |

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Lipase A from Candida antarctica (CAL-A) | Isobutenyl acetate | (R)-ester | 96% | 44% | scielo.br |

| Tertiary Benzyl Alcohols | Palladium/Chiral Norbornene | Aryl Iodides | Benzo[c]chromene | Up to 544 (selectivity factor) | - | researchgate.net |

Chromatographic Resolution

Chromatographic separation using chiral stationary phases (CSPs) is another powerful technique for resolving enantiomers. nih.gov This method involves passing the racemic mixture through a column containing a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

For alcohols, derivatization into esters, such as acetates or trifluoroacetates, can enhance volatility and improve separation in gas chromatography (GC). nih.gov Various chiral GC columns, often based on modified cyclodextrins, are effective for separating chiral alcohol derivatives. nih.govnih.gov High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) is also a common and versatile method for the analytical and preparative separation of a wide range of chiral compounds, including alcohols. nih.gov The choice of mobile phase is critical for optimizing the separation on a given CSP. sigmaaldrich.com

Green Chemistry Principles in 3-Ethyl-2-methyl-2-pentanol Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like 3-ethyl-2-methyl-2-pentanol is of growing importance. These principles aim to reduce waste, minimize energy consumption, and use more environmentally benign substances.

Key green chemistry strategies applicable to the synthesis of tertiary alcohols include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used as environmentally friendly reaction media for the synthesis of tertiary alcohols. rsc.orgrsc.org

Catalysis: Employing catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. This includes the use of biocatalysts (enzymes), which operate under mild conditions, and heterogeneous catalysts that can be easily recovered and reused. rsc.orgnih.gov For instance, a one-pot synthesis of tertiary alcohols has been developed using a ruthenium catalyst in a deep eutectic solvent, demonstrating high atom economy and excellent conversion rates. rsc.orgrsc.org

One-Pot Syntheses: Designing reaction sequences where multiple steps are carried out in a single reactor without isolating intermediates. This reduces solvent use, energy consumption, and waste generation. rsc.orgrsc.org

Use of Renewable Feedstocks: While not specifically detailed for 3-ethyl-2-methyl-2-pentanol in the search results, a broader green chemistry goal is the use of alcohols and other substances derived from renewable biomass as starting materials. nih.gov

Table 2: Application of Green Chemistry Principles in Alcohol Synthesis

| Green Chemistry Principle | Application in Alcohol Synthesis | Example/Benefit | Reference |

| Atom Economy | One-pot reactions combining multiple steps. | Ruthenium-catalyzed isomerization and Grignard addition in a single pot to produce tertiary alcohols with high yield. | rsc.orgrsc.org |

| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DES) as reaction media. | DES are biodegradable, have low volatility, and can be recycled, offering a greener alternative to conventional organic solvents. | rsc.orgrsc.org |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure. | The one-pot synthesis of tertiary alcohols in DES can proceed at room temperature. | rsc.orgrsc.org |

| Use of Catalysis | Employing biocatalysts like lipases or reusable metal catalysts. | Lipases for kinetic resolution; iron-based metal-organic frameworks (MOFs) for selective alcohol oxidation. almacgroup.comnih.gov | almacgroup.comnih.gov |

| Reduce Derivatives | Direct functionalization without protecting groups. | Catalytic methods that avoid the need for protecting and deprotecting steps streamline synthesis and reduce waste. | nih.gov |

Elucidation of Reactivity and Mechanistic Pathways for 3 Ethyl 2 Methyl 2 Pentanol

Acid-Catalyzed Transformations of 3-Ethyl-2-methyl-2-pentanol

In the presence of acid, 3-Ethyl-2-methyl-2-pentanol readily undergoes reactions involving the hydroxyl group, leading to the formation of carbocation intermediates that can subsequently undergo rearrangement, elimination, or substitution.

The acid-catalyzed dehydration of alcohols is a fundamental reaction to synthesize alkenes. libretexts.org For tertiary alcohols like 3-Ethyl-2-methyl-2-pentanol, this transformation proceeds through an E1 (unimolecular elimination) mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid, converting the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

The subsequent loss of a water molecule generates a tertiary carbocation intermediate. libretexts.orglibretexts.org This initial carbocation can then lose a proton from an adjacent carbon atom to form an alkene. However, if a more stable carbocation can be formed through a structural reorganization, a rearrangement will occur. periodicchemistry.comlibretexts.org Such rearrangements are common when a carbocation is formed and can involve a 1,2-hydride shift or a 1,2-alkyl shift. periodicchemistry.compdx.edu

In the case of the carbocation derived from 3-Ethyl-2-methyl-2-pentanol, the initial tertiary carbocation is already quite stable. A 1,2-hydride shift from the adjacent carbon (C3) would lead to a different tertiary carbocation. The elimination of a proton from the carbocation intermediates can lead to a mixture of alkene products, with the most substituted alkene typically being the major product, in accordance with Zaitsev's rule. vaia.comchegg.com

Table 1: Potential Dehydration Products of 3-Ethyl-2-methyl-2-pentanol

| Carbocation Intermediate | Elimination Pathway | Alkene Product |

| Initial Tertiary Carbocation | Loss of H+ from methyl group | 3-Ethyl-2-methyl-1-pentene (B12184) |

| Initial Tertiary Carbocation | Loss of H+ from ethyl group (C3) | 3-Ethyl-2-methyl-2-pentene (B10489) (Major Product) |

| Rearranged Tertiary Carbocation (after 1,2-hydride shift) | Loss of H+ from C2 | 3-Ethyl-2-methyl-2-pentene |

| Rearranged Tertiary Carbocation (after 1,2-hydride shift) | Loss of H+ from ethyl group (C4) | 4-Methyl-3-ethyl-2-pentene |

The core of electrophilic reactions involving 3-Ethyl-2-methyl-2-pentanol is the initial protonation of the alcohol's hydroxyl group. The alcohol's oxygen atom acts as a Lewis base or nucleophile, attacking an electrophile, typically a proton (H+) from a strong acid. libretexts.org This first step is crucial as it forms an alkyloxonium ion, which contains a much better leaving group (H₂O) than the original hydroxyl group (OH⁻). libretexts.orglibretexts.org

In an E1 reaction (dehydration) , a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a π-bond and yielding an alkene. masterorganicchemistry.com

In an Sₙ1 reaction , the carbocation is attacked by a nucleophile. For instance, if the reaction is conducted with concentrated hydrobromic acid (HBr), the bromide ion (Br⁻) acts as the nucleophile, attacking the carbocation to form an alkyl halide, in this case, 2-bromo-3-ethyl-2-methylpentane. vaia.com The Sₙ1 mechanism is favored for tertiary alcohols due to the stability of the tertiary carbocation intermediate. libretexts.orgvaia.com

Reductive Transformations of 3-Ethyl-2-methyl-2-pentanol

The hydroxyl group of an alcohol is generally not considered a reducible functional group under standard catalytic hydrogenation or with common hydride-reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Therefore, 3-Ethyl-2-methyl-2-pentanol is resistant to reductive transformations.

While the alcohol itself is not reduced, it is the product of a reductive transformation. The corresponding ketone, 3-ethyl-2-pentanone, can be reduced to form 3-ethyl-2-pentanol. chegg.com This reduction of a ketone is a common method for synthesizing secondary alcohols. brainly.com However, since 3-Ethyl-2-methyl-2-pentanol is a tertiary alcohol, its synthesis would require a Grignard reaction or a similar method involving the addition of a nucleophilic alkyl group to a ketone (e.g., adding a methyl Grignard reagent to 3-ethyl-2-pentanone). The direct reduction of a corresponding carbonyl compound to form this specific tertiary alcohol is not possible in a single step.

Nucleophilic Substitution Reactions of the Hydroxyl Group in 3-Ethyl-2-methyl-2-pentanol

The hydroxyl group (-OH) of alcohols is a poor leaving group in nucleophilic substitution reactions. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. In the case of 3-ethyl-2-methyl-2-pentanol, a tertiary alcohol, this is typically achieved under acidic conditions, where the hydroxyl group is protonated to form an alkyloxonium ion, which has a much better leaving group, a neutral water molecule.

Due to its structure as a tertiary alcohol, 3-ethyl-2-methyl-2-pentanol undergoes nucleophilic substitution primarily through the SN1 (Substitution Nucleophilic Unimolecular) mechanism . acs.orgd-nb.info This is a stepwise process that involves the formation of a carbocation intermediate. The stability of the carbocation is a key factor in determining the reaction pathway, and tertiary alcohols form the most stable carbocations. researchgate.net

The SN1 mechanism for the reaction of 3-ethyl-2-methyl-2-pentanol with a hydrohalic acid (HX) can be described in the following steps:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base and is protonated by the acid (e.g., HBr) in a rapid acid-base reaction. This converts the poor leaving group (-OH) into a good leaving group (-OH2+). d-nb.info

Formation of a Carbocation: The protonated alcohol dissociates, with the water molecule departing to form a stable tertiary carbocation. This is the slow, rate-determining step of the SN1 reaction. d-nb.info The stability of this tertiary carbocation is what favors the SN1 pathway. researchgate.net

Nucleophilic Attack: The carbocation is a powerful electrophile and is rapidly attacked by a nucleophile (in this case, the halide ion X-). The nucleophile can attack from either face of the planar carbocation, which can lead to a racemic mixture if the carbon were chiral.

Table 1: Reactivity of Alcohols and Hydrogen Halides in SN1 Reactions

| Factor | Order of Reactivity | Reason |

|---|---|---|

| Alcohol Structure | Tertiary > Secondary > Primary | Stability of the carbocation intermediate. |

| Hydrogen Halide | HI > HBr > HCl > HF | Increasing nucleophilicity of the halide ion. |

Photocatalytic Reactions of 3-Ethyl-2-methyl-2-pentanol

While tertiary alcohols like 3-ethyl-2-methyl-2-pentanol are generally resistant to conventional oxidation methods due to the absence of an α-hydrogen, they can undergo novel reactions under photocatalytic conditions. d-nb.infonih.gov Studies on similar tertiary alcohols on titanium dioxide (TiO₂) surfaces reveal that these reactions proceed via C-C bond cleavage. d-nb.infoacs.org

The photocatalysis of tertiary alcohols on a TiO₂ single crystal can lead to a disproportionation reaction, yielding a ketone and a corresponding alkane. d-nb.infonih.gov For instance, the photocatalytic reaction of 2-methyl-2-pentanol (B124083) on a TiO₂ P25 catalyst results in the formation of acetone (B3395972) and propane. acs.org This indicates a selective cleavage of the longer alkyl chain.

Homolytic Bond Cleavage Mechanisms in the Presence of Photocatalysts

The photocatalytic oxidation of tertiary alcohols on semiconductor surfaces like TiO₂ is initiated by the absorption of UV light, which generates electron-hole pairs. The reaction proceeds through a hole-mediated oxidation of an alkoxy species formed on the catalyst surface. d-nb.info This leads to a homolytic cleavage of a C-C bond, as opposed to the more common C-H bond cleavage seen in primary and secondary alcohols. d-nb.infonih.gov

The mechanism can be summarized as follows:

Adsorption and Formation of an Alkoxy Species: The alcohol adsorbs onto the TiO₂ surface, often dissociatively, to form a surface-bound alkoxy species. d-nb.info

Hole-Mediated Oxidation and C-C Bond Cleavage: A photogenerated hole oxidizes the alkoxy species, leading to the homolytic cleavage of a C-C bond adjacent to the oxygen atom. This results in the formation of a ketone and a surface-bound alkyl radical. d-nb.infoacs.org

Alkane Formation: The surface-bound alkyl radical can then react with a hydrogen atom, which may originate from the dissociative adsorption of the alcohol, to form an alkane. This final step is a thermal reaction that completes the catalytic cycle. acs.org

Interestingly, studies have shown that for tertiary alcohols with different alkyl groups, there is a selectivity in which C-C bond is cleaved. Bonds to longer alkyl chains are preferentially cleaved over bonds to methyl groups. d-nb.infonih.gov This selectivity is suggested to be related to the energy required for the formation of the corresponding alkyl radicals. d-nb.info

Role of Catalyst Surfaces in Selective Transformations

The surface of the photocatalyst plays a crucial role in the selective transformation of tertiary alcohols. The nature of the catalyst, including the presence of defects and co-catalysts, can significantly influence the reaction pathways and product distribution. acs.orgsfb-taco.at

Defects on the catalyst surface can act as active sites for the photocatalytic reaction. acs.org The efficiency of the reaction can be tuned by controlling the degree of reduction of the TiO₂ single crystal. acs.org

The addition of a co-catalyst, such as platinum clusters, to the TiO₂ surface can enhance the reaction rate and open up new reaction channels. d-nb.infonih.gov For example, in the photocatalysis of 3-methyl-3-hexanol (B1585239) on a Pt-loaded TiO₂ surface, in addition to the formation of a ketone and an alkane, the formation of molecular hydrogen and a longer-chain alkane from the recombination of two alkyl moieties is observed. d-nb.info This indicates that the co-catalyst facilitates hydrogen evolution and alkyl radical recombination. nih.govresearchgate.net

The selectivity of the reaction is also influenced by the interaction between the alkyl radicals and the catalyst surface. Longer-chain alkyl moieties tend to have stronger interactions with the surface compared to methyl radicals. d-nb.info This can affect the subsequent reaction steps and the final products observed in the gas phase.

Table 2: Products of Photocatalytic Reactions of Tertiary Alcohols on TiO₂

| Tertiary Alcohol | Catalyst | Major Products | Reference |

|---|---|---|---|

| 2-Methyl-2-pentanol | TiO₂ P25 | Acetone, Propane | acs.org |

| 3-Methyl-3-hexanol | TiO₂(110) | 2-Pentanone, Ethane; 2-Butanone (B6335102), Propane | d-nb.info |

| 3-Methyl-3-hexanol | Pt/TiO₂(110) | 2-Pentanone, Ethane; 2-Butanone, Propane; H₂, Dimerized Alkanes | d-nb.info |

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 2 Methyl 2 Pentanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary tool for the detailed structural elucidation of 3-Ethyl-2-methyl-2-pentanol in solution. It allows for the precise mapping of atomic connectivity and spatial arrangements.

Assignment of Complex Spin Systems and Stereochemical Configurations (e.g., 2D NMR, NOESY, COSY)

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 3-Ethyl-2-methyl-2-pentanol, a chiral tertiary alcohol, can be fully assigned using a combination of one-dimensional and two-dimensional NMR experiments. The complexity arising from overlapping signals and second-order coupling effects necessitates the use of techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).

A COSY experiment reveals the scalar coupling network within the molecule, identifying adjacent protons. For 3-Ethyl-2-methyl-2-pentanol, key correlations would be observed between the methine proton (H3) and the protons of the two ethyl groups and the methyl group attached to the same carbon.

NOESY experiments provide information about through-space proximity, which is crucial for determining the preferred conformation and stereochemistry. For instance, NOE cross-peaks would indicate the spatial relationship between the methyl groups and the ethyl groups, helping to define the molecule's three-dimensional structure. Methods have been developed for determining the absolute configurations of acyclic tertiary alcohols by converting them into diastereomeric esters and analyzing the dispersion of ¹H NMR signals.

Table 1: Predicted ¹H NMR Data and COSY Correlations for 3-Ethyl-2-methyl-2-pentanol Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key COSY Cross-Peaks |

| -OH | 0.5 - 2.0 | Singlet (broad) | None |

| C(2)-CH₃ (x2) | ~1.15 | Singlet | None |

| C(3)-CH | ~1.60 | Multiplet | C(4)-H₂, C(6)-H₂ |

| C(4)-CH₂ | ~1.40 | Multiplet | C(3)-H, C(5)-H₃ |

| C(5)-CH₃ | ~0.85 | Triplet | C(4)-H₂ |

| C(6)-CH₂ | ~1.40 | Multiplet | C(3)-H, C(7)-H₃ |

| C(7)-CH₃ | ~0.85 | Triplet | C(6)-H₂ |

Conformational Analysis using NMR Techniques

The conformational flexibility of 3-Ethyl-2-methyl-2-pentanol, primarily due to rotation around the C2-C3 and C3-C4 single bonds, can be investigated using advanced NMR techniques. nih.gov The relative populations of different rotational isomers (rotamers) are influenced by steric hindrance and solvent effects.

By measuring vicinal coupling constants (³JHH) and analyzing temperature-dependent chemical shifts, the dominant conformations in solution can be determined. auremn.org.br Computational chemistry, in conjunction with experimental NMR data, provides a powerful approach to understanding the potential energy surface and the conformational preferences of such flexible molecules. nih.govresearchgate.net For example, changes in solvent polarity can alter the conformational equilibrium, which is reflected in the averaged NMR parameters. auremn.org.br

Vibrational Spectroscopy (Infrared and Raman) Applications

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and intermolecular forces present in 3-Ethyl-2-methyl-2-pentanol.

Detection of Functional Group Transformations in Reaction Monitoring

IR and Raman spectroscopy are effective for real-time monitoring of chemical reactions involving 3-Ethyl-2-methyl-2-pentanol. For instance, in an acid-catalyzed dehydration reaction to form alkenes, the progress can be tracked by observing the disappearance of the characteristic alcohol bands and the emergence of new bands corresponding to the products.

Table 2: Key Vibrational Band Changes During Dehydration of 3-Ethyl-2-methyl-2-pentanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Alcohol O-H | Stretching | 3200-3600 (broad) | Disappears |

| Alcohol C-O | Stretching | 1100-1210 | Disappears |

| Alkene C=C | Stretching | 1640-1680 | Appears |

| Alkene =C-H | Stretching | 3010-3095 | Appears |

This non-invasive monitoring allows for the kinetic and mechanistic study of reactions involving the hydroxyl functional group.

Intermolecular Interactions and Aggregation Phenomena via Spectroscopic Probes (e.g., Dimerization Studies of 3-Ethyl-2-methyl-2-pentanol)

The hydroxyl group of 3-Ethyl-2-methyl-2-pentanol enables it to form intermolecular hydrogen bonds, leading to self-association, such as the formation of dimers and higher-order aggregates. Vibrational spectroscopy is highly sensitive to these interactions.

In the gas phase or in a dilute non-polar solvent, the IR spectrum shows a sharp absorption band for the "free" non-hydrogen-bonded O-H stretching vibration, typically around 3600-3650 cm⁻¹. As the concentration increases or in a neat liquid sample, a broad and intense absorption band appears at a lower frequency (typically 3200-3500 cm⁻¹), which is characteristic of hydrogen-bonded O-H groups. libretexts.org The shift in frequency and the broadening of this band provide direct evidence of dimerization and aggregation. Studies on similar small alcohols have used these spectroscopic shifts to characterize the structure and thermodynamics of hydrogen-bonded complexes like dimers. dntb.gov.ua

Mass Spectrometry for Mechanistic Studies and Product Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation and for studying reaction mechanisms.

The electron ionization (EI) mass spectrum of 3-Ethyl-2-methyl-2-pentanol is characterized by several key fragmentation pathways common to tertiary alcohols. libretexts.orglibretexts.org The molecular ion (M⁺) peak at m/z 130 is often weak or absent due to the instability of the tertiary alcohol radical cation. libretexts.orgnist.gov

The two primary fragmentation routes are:

Alpha-Cleavage : This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most favorable pathway as it leads to the formation of a stable, resonance-stabilized oxonium ion. For 3-Ethyl-2-methyl-2-pentanol, the loss of an ethyl radical (•CH₂CH₃) is a dominant fragmentation.

Dehydration : This involves the elimination of a water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18). libretexts.orglibretexts.orgyoutube.com

The NIST mass spectrum for 2-Pentanol, 3-ethyl-2-methyl- (an alternative name for the same compound) shows a prominent peak that can be attributed to alpha-cleavage. nist.gov

Table 3: Major Fragment Ions in the Mass Spectrum of 3-Ethyl-2-methyl-2-pentanol Data derived from general alcohol fragmentation patterns and available spectral data. nist.govnist.gov

| m/z | Proposed Fragment Structure | Formation Pathway |

| 130 | [C₈H₁₈O]⁺• | Molecular Ion (M⁺) |

| 115 | [C₇H₁₅O]⁺ | Loss of methyl radical (•CH₃) via α-cleavage |

| 112 | [C₈H₁₆]⁺• | Loss of water (H₂O) via dehydration |

| 101 | [C₆H₁₃O]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 73 | [C₄H₉O]⁺ | Loss of a propyl radical or further fragmentation |

| 59 | [C₃H₇O]⁺ | Further fragmentation |

By analyzing the fragmentation patterns of reactants and products, mass spectrometry can be used to infer reaction pathways and confirm the identity of unknown products in a reaction mixture.

X-ray Crystallography of Crystalline Derivatives of 3-Ethyl-2-methyl-2-pentanol

The direct X-ray crystallographic analysis of 3-Ethyl-2-methyl-2-pentanol in its native state is challenging due to its low melting point and the inherent difficulty in forming a stable, single crystal suitable for diffraction studies. Aliphatic alcohols, particularly those with a compact and branched structure, often resist crystallization, tending to remain in a liquid or amorphous solid state upon cooling. To overcome this limitation and enable structural elucidation by X-ray diffraction, the formation of crystalline derivatives is a standard and necessary strategy in chemical research.

The process involves chemically modifying the hydroxyl group of the alcohol to introduce functionalities that promote intermolecular interactions, such as hydrogen bonding or aromatic stacking, which are crucial for the formation of a well-ordered crystal lattice. A comprehensive search of the current scientific literature indicates that while the spectroscopic properties of 3-Ethyl-2-methyl-2-pentanol have been documented, specific research detailing the synthesis and X-ray crystallographic analysis of its crystalline derivatives has not been published.

However, based on established chemical principles for the derivatization of tertiary alcohols, several classes of crystalline derivatives could theoretically be synthesized to facilitate such a study. The selection of a suitable derivatizing agent is critical and is often guided by the need for a derivative that is solid at room temperature and readily forms high-quality crystals.

Potential Crystalline Derivatives for X-ray Crystallography

| Derivative Type | Reagent Example | Rationale for Use |

| Phenylurethane | Phenyl isocyanate | Introduces a rigid aromatic ring and amide functionality, promoting hydrogen bonding and π-π stacking interactions, which are highly favorable for crystallization. |

| 3,5-Dinitrobenzoate | 3,5-Dinitrobenzoyl chloride | The presence of nitro groups and an aromatic ring enhances the potential for strong intermolecular interactions, including dipole-dipole and stacking interactions, leading to well-defined crystals. |

| p-Nitrobenzoate | p-Nitrobenzoyl chloride | Similar to the 3,5-dinitrobenzoate, this derivative incorporates an electron-withdrawing nitro group and a planar aromatic system to encourage crystal formation. |

| α-Naphthylurethane | α-Naphthyl isocyanate | The larger polycyclic aromatic system of the naphthyl group provides extensive surface area for π-stacking, a powerful force in directing crystal packing. |

The synthesis of such derivatives would typically involve the reaction of 3-Ethyl-2-methyl-2-pentanol with the corresponding isocyanate or acyl chloride under anhydrous conditions, often in the presence of a base to facilitate the reaction. Following purification, the resulting solid derivative would be subjected to various crystallization techniques, such as slow evaporation of a suitable solvent, to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 Ethyl 2 Methyl 2 Pentanol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the fundamental molecular structure and electronic properties of 3-ethyl-2-methyl-2-pentanol. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Computed molecular descriptors for 3-ethyl-2-methyl-2-pentanol offer a quantitative glimpse into its physicochemical characteristics. These properties are derived from its molecular structure and are crucial for understanding its behavior in various chemical environments.

Table 1: Computed Molecular Properties of 3-Ethyl-2-methyl-2-pentanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H18O | PubChem |

| IUPAC Name | 3-ethyl-2-methylpentan-2-ol | PubChem |

| Molecular Weight | 130.23 g/mol | PubChem |

| Exact Mass | 130.135765193 Da | PubChem |

| InChI | InChI=1S/C8H18O/c1-5-7(6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 | PubChem |

| InChIKey | FRUMTAZIGSJVOJ-UHFFFAOYSA-N | PubChem |

This table is interactive. Users can sort and filter the data.

These computed values provide a foundational understanding of the molecule's size, and composition. Further quantum chemical calculations can reveal details about its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical in predicting its reactivity.

Molecular Dynamics Simulations for Conformational Landscapes of 3-Ethyl-2-methyl-2-pentanol

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be achieved through the rotation of single bonds. For a flexible molecule like 3-ethyl-2-methyl-2-pentanol, this landscape can be quite complex. Molecular dynamics (MD) simulations are a powerful tool for exploring these conformational possibilities over time.

While specific MD simulation studies on 3-ethyl-2-methyl-2-pentanol are not extensively documented in publicly available literature, the principles of such simulations on similar tertiary alcohols are well-established. rsc.orgresearchgate.net An MD simulation would model the interactions between the atoms of the molecule and, if in a solvent, with the surrounding solvent molecules. acs.org By solving the classical equations of motion, the trajectory of each atom can be tracked, revealing the preferred conformations and the energy barriers between them.

Key areas of investigation in an MD simulation of 3-ethyl-2-methyl-2-pentanol would include:

Rotational Isomers (Rotamers): Analysis of the dihedral angles around the C-C and C-O bonds to identify the most stable rotamers. The steric hindrance between the ethyl and methyl groups would significantly influence the conformational preferences. lumenlearning.com

Hydrogen Bonding Dynamics: In the presence of other alcohol molecules or a protic solvent, the dynamics of hydrogen bond formation and breakage involving the hydroxyl group would be a key focus. rsc.org

Solvent Effects: The surrounding solvent can have a profound impact on the conformational equilibrium. MD simulations can model these effects explicitly.

The results of such simulations would provide a detailed map of the conformational energy landscape, highlighting the low-energy, and therefore more populated, conformations of 3-ethyl-2-methyl-2-pentanol.

Theoretical Modeling of Reaction Pathways and Transition States for 3-Ethyl-2-methyl-2-pentanol

Tertiary alcohols like 3-ethyl-2-methyl-2-pentanol can undergo various reactions, with dehydration being a prominent example. Theoretical modeling can be used to investigate the mechanisms of these reactions, including the identification of transition states and the calculation of activation energies.

A common reaction for tertiary alcohols is acid-catalyzed dehydration to form alkenes. For 3-ethyl-2-methyl-2-pentanol, this reaction would likely proceed through an E1 mechanism, involving the formation of a tertiary carbocation intermediate. Computational methods can be used to model this reaction pathway:

Protonation of the Hydroxyl Group: The first step involves the protonation of the hydroxyl group by an acid catalyst.

Loss of Water: The protonated alcohol then loses a water molecule to form a stable tertiary carbocation.

Deprotonation: A base (which could be a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond.

Theoretical calculations would focus on determining the geometries and energies of the reactants, intermediates, transition states, and products along this reaction coordinate. This allows for the calculation of reaction barriers, providing insight into the reaction kinetics. The relative stability of the possible alkene products (Zaitsev's and Hofmann's products) could also be predicted based on their calculated energies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for 3-Ethyl-2-methyl-2-pentanol

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation and interpretation.

Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad absorption band corresponding to the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. libretexts.org The broadening is a result of hydrogen bonding. libretexts.org For a tertiary alcohol like 3-ethyl-2-methyl-2-pentanol, a strong C-O stretching vibration is also expected, generally in the range of 1100-1210 cm⁻¹. spectroscopyonline.com

Quantum chemical calculations can predict the vibrational frequencies and their intensities. While a vapor phase IR spectrum is noted as available for 3-ethyl-2-methyl-2-pentanol, detailed experimental spectra are not readily found in public databases for direct comparison. nih.gov However, the predicted spectrum can serve as a valuable tool for identifying the compound. Discrepancies between calculated and experimental frequencies are expected due to factors like the condensed phase environment and the harmonic approximation used in many calculations. researchgate.netstackexchange.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the chemical shifts (δ) and coupling constants (J) of the various nuclei in the molecule. For ¹H NMR of 3-ethyl-2-methyl-2-pentanol, one would expect distinct signals for the protons of the two ethyl groups, the two methyl groups attached to the carbinol carbon, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

Table 2: Predicted General ¹H NMR Features for 3-Ethyl-2-methyl-2-pentanol

| Proton Environment | Approximate Chemical Shift (ppm) | Predicted Splitting Pattern |

|---|---|---|

| -OH | 1-5 (variable) | Singlet |

| -CH- (on ethyl group) | ~1.5 | Quartet |

| -CH₃ (on ethyl group) | ~0.9 | Triplet |

This table provides a general prediction based on typical values for similar structures and is for illustrative purposes. Actual experimental values may vary.

Derivatives and Synthetic Utility of 3 Ethyl 2 Methyl 2 Pentanol

Synthesis of Functionalized Derivatives of 3-Ethyl-2-methyl-2-pentanol (e.g., Esters, Ethers, Halides)

The hydroxyl group of 3-ethyl-2-methyl-2-pentanol is a key site for functionalization, allowing for the synthesis of a variety of derivatives. Standard organic reactions can be employed to create esters, ethers, and halides.

Esterification: The reaction of 3-ethyl-2-methyl-2-pentanol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst, yields the corresponding esters. These esters can have applications as fragrances, flavorings, and plasticizers.

Ether Synthesis: Williamson ether synthesis can be utilized to prepare ethers from 3-ethyl-2-methyl-2-pentanol. doubtnut.com This involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide. The resulting ethers can be used as solvents or as intermediates in further synthetic transformations.

Halide Formation: The hydroxyl group can be substituted with a halogen to form alkyl halides. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) are commonly used for this transformation. These halides are valuable intermediates for nucleophilic substitution and elimination reactions.

3-Ethyl-2-methyl-2-pentanol as a Chiral Building Block in Asymmetric Synthesis

While 3-ethyl-2-methyl-2-pentanol itself is not chiral, its derivatives can be. The introduction of a chiral center during its synthesis or subsequent reactions allows it to be used as a chiral building block. In asymmetric synthesis, chiral building blocks are crucial for controlling the stereochemistry of the final product, which is particularly important in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The stereocenter can influence the conformation of the molecule and direct the approach of reagents, leading to the selective formation of one enantiomer or diastereomer over another.

Applications in the Construction of Complex Organic Molecules

The structural features of 3-ethyl-2-methyl-2-pentanol make it a useful component in the synthesis of more complex organic molecules. Its branched structure can introduce steric bulk, which can be advantageous in controlling regioselectivity and stereoselectivity in certain reactions. For instance, it can be a precursor to sterically hindered bases or ligands. The functional group allows for its incorporation into larger molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Role as a Solvent or Reaction Medium in Specialized Syntheses

The physical and chemical properties of 3-ethyl-2-methyl-2-pentanol, such as its boiling point and polarity, can make it a suitable solvent or reaction medium for specific synthetic applications. nist.govcymitquimica.com Its ability to dissolve a range of organic compounds and its relative inertness under certain reaction conditions are beneficial. In some cases, it may also act as a reactant and a solvent simultaneously.

Conclusion and Future Research Perspectives on 3 Ethyl 2 Methyl 2 Pentanol

Summary of Current Research Landscape Pertaining to 3-Ethyl-2-methyl-2-pentanol

The current body of scientific literature on 3-ethyl-2-methyl-2-pentanol is notably sparse, with research primarily focused on its fundamental identification, and the characterization of its basic physicochemical and thermophysical properties. nih.govnist.govnist.gov The compound is cataloged in extensive chemical databases such as PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook, which provide foundational data but point to a lack of in-depth investigation into its reactivity, potential applications, or biological significance. nih.govnist.gov

The available information is largely limited to its structural details and physical constants. Data compilations have established its molecular formula, weight, and spectral information, which are critical for its identification. nih.govnist.gov Critically evaluated thermophysical data, including properties like liquid density and viscosity over various temperatures, are available through specialized databases like the NIST/TRC Web Thermo Tables. nist.gov However, beyond this basic characterization, there is a significant absence of dedicated studies exploring its synthetic utility, reaction mechanisms, or role as a building block in organic chemistry. The research landscape, therefore, is not one of active investigation but rather of passive data collection.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O | nih.govnist.gov |

| Molar Mass | 130.23 g/mol | nih.gov |

| CAS Registry Number | 19780-63-3 | nih.govnist.gov |

| IUPAC Name | 3-ethyl-2-methylpentan-2-ol | nih.gov |

| Boiling Point | Data available | nih.gov |

| Density (Liquid) | Data available as a function of temperature | nist.gov |

Emerging Methodologies and Techniques Applicable to 3-Ethyl-2-methyl-2-pentanol Research

While research on 3-ethyl-2-methyl-2-pentanol is limited, significant progress has been made in the study of tertiary alcohols, a class to which it belongs. These emerging methodologies could be readily applied to investigate this specific compound.

One major area of advancement is in asymmetric synthesis. The kinetic resolution (KR) of racemic tertiary alcohols is a powerful strategy to obtain enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. thieme-connect.com Recent developments have focused on catalytic nonenzymatic KR, utilizing organocatalysts (like chiral phosphoric acids and peptides) and metal catalysts (based on rhodium, palladium, copper, etc.) to achieve high selectivity. thieme-connect.com

Another promising field is photocatalysis. Traditionally, the oxidation of tertiary alcohols is challenging due to the need to cleave a strong carbon-carbon bond. nih.gov Recent studies have demonstrated that photocatalysis on semiconductor surfaces, such as titanium dioxide (TiO₂), can facilitate a novel disproportionation reaction. nih.gov This process results in a selective C-C bond cleavage to yield a ketone and an alkane, a reaction pathway not observed in conventional oxidation methods. nih.gov The addition of co-catalysts like platinum can enhance the reaction rate and even open new pathways, such as hydrogen evolution. nih.gov

New synthetic strategies for creating sterically hindered tertiary alcohols are also being developed. One such method involves the nih.govnih.gov-sigmatropic rearrangement of Breslow intermediates, which are generated in situ from N-allyl thiazolium salts. nih.gov This radical-based process allows for the construction of highly congested tertiary homoallylic alcohols, a structural motif that is difficult to access through traditional two-electron pathways. nih.gov Furthermore, novel solvent-free esterification methods for secondary and tertiary alcohols have been developed, offering a more efficient and environmentally friendly approach to producing ester derivatives. tandfonline.com

| Methodology | Description | Potential Application |

|---|---|---|

| Catalytic Nonenzymatic Kinetic Resolution | Use of chiral organo- or metal-catalysts to separate racemic mixtures of tertiary alcohols. thieme-connect.com | Synthesis of enantiopure (R)- and (S)-3-ethyl-2-methyl-2-pentanol. |

| Photocatalytic Reforming | Semiconductor-mediated (e.g., TiO₂) photocatalysis leading to selective C-C bond cleavage and disproportionation. nih.gov | Investigating novel reaction pathways and degradation products of 3-ethyl-2-methyl-2-pentanol. |

| Rearrangement of Breslow Intermediates | A radical-based method for synthesizing highly congested tertiary alcohols. nih.gov | Developing new synthetic routes to 3-ethyl-2-methyl-2-pentanol and related complex structures. |

| Solvent-Free Esterification | Thermally induced ester synthesis without catalysts or solvents. tandfonline.com | Efficient and green synthesis of various ester derivatives of 3-ethyl-2-methyl-2-pentanol. |

Untapped Research Avenues for 3-Ethyl-2-methyl-2-pentanol and Related Structures

The intersection of 3-ethyl-2-methyl-2-pentanol's under-researched status and the advent of powerful new analytical and synthetic techniques creates numerous opportunities for future investigation.

A primary untapped avenue is the exploration of its chiroptical properties. As 3-ethyl-2-methyl-2-pentanol is a chiral molecule, the application of modern kinetic resolution techniques could yield its individual enantiomers. thieme-connect.com This would enable a comprehensive study of their distinct properties and potential stereospecific interactions, which is a fundamental pursuit in fields like medicinal chemistry and materials science.

The photocatalytic behavior of 3-ethyl-2-methyl-2-pentanol presents another significant research opportunity. Studies on other tertiary alcohols have revealed unexpected and selective C-C bond cleavage under photocatalytic conditions. nih.gov Investigating which bond in 3-ethyl-2-methyl-2-pentanol is preferentially cleaved (e.g., the bond to the methyl group vs. the ethyl group) on a catalyst surface could provide fundamental insights into reaction mechanisms and selectivity in photocatalysis. These findings could contribute to designing more controlled and specific catalytic systems for alcohol reforming or biomass conversion.

Furthermore, its potential as a sterically hindered building block in organic synthesis remains unexplored. Methodologies designed to create congested molecular architectures could be leveraged to incorporate 3-ethyl-2-methyl-2-pentanol into more complex molecules. nih.gov Its unique steric profile could influence the stereochemical outcome of reactions, making it a potentially valuable tool for controlling molecular architecture. Investigating its reactivity in cooperative catalytic systems, such as dual Lewis acid/metal catalysis for alkylation reactions, could also reveal novel synthetic applications. acs.org The synthesis of its ester derivatives using new solvent-free methods could also be explored for potential applications in fragrances, flavorings, or as specialty solvents. tandfonline.com

Finally, a systematic study of its thermophysical properties beyond what is currently known, especially in mixtures with other industrially relevant compounds, would provide valuable data for chemical engineering applications, such as process design and optimization.

Q & A

Q. What strategies optimize the enantiomeric resolution of 3-ethyl-2-methyl-2-pentanol in asymmetric synthesis?

- Methodology : Use chiral stationary phases (e.g., cyclodextrin derivatives) in HPLC for enantiomer separation. For catalytic asymmetric synthesis, screen chiral ligands (e.g., BINOL-derived phosphates) in transition-metal-catalyzed reactions. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.